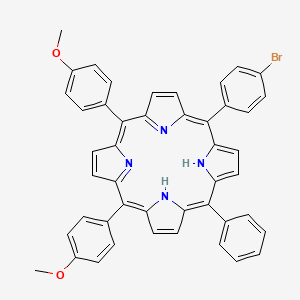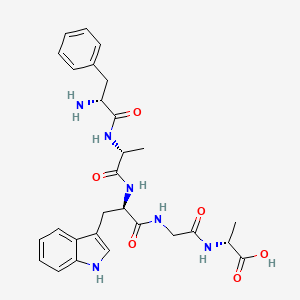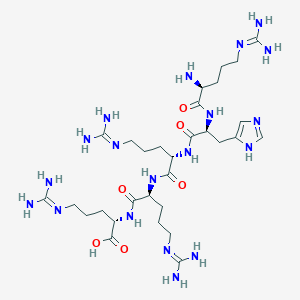![molecular formula C21H13NS3 B12597195 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile CAS No. 634602-04-3](/img/structure/B12597195.png)
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile is a complex organic compound known for its unique structure and properties. It features a benzonitrile group attached to a conjugated system of thiophene rings, which imparts significant electronic properties. This compound is of interest in various fields, including materials science and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving sulfur and acetylene derivatives.
Coupling Reactions: The thiophene rings are then coupled with a benzonitrile derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Final Assembly: The final step involves the formation of the ethenyl linkage between the thiophene rings and the benzonitrile group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Electrophiles such as bromine or iodine can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers for use in light-emitting diodes (LEDs) and field-effect transistors (FETs).
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Mécanisme D'action
The compound exerts its effects primarily through its conjugated system, which allows for efficient charge transport and electronic interactions. The thiophene rings and benzonitrile group contribute to the overall electronic properties, making it suitable for use in electronic devices. The molecular targets and pathways involved include the conduction band and valence band of the material, which facilitate charge separation and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophene (BDT): Another compound with a similar thiophene-based structure, used in organic electronics.
2,5-Dithiophen-2-ylthiophene: A simpler analog with fewer thiophene rings.
Uniqueness
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile is unique due to its extended conjugated system and the presence of both thiophene and benzonitrile groups. This combination imparts superior electronic properties compared to simpler analogs, making it highly valuable in advanced materials and electronic applications .
Propriétés
Numéro CAS |
634602-04-3 |
|---|---|
Formule moléculaire |
C21H13NS3 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H13NS3/c22-14-16-7-5-15(6-8-16)9-10-17-13-20(18-3-1-11-23-18)25-21(17)19-4-2-12-24-19/h1-13H |
Clé InChI |
JGXJRHXROQGKBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)


![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)

![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)

![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

